molecular formula C6H7N5O5 B11074275 4-(3,5-dinitro-1H-1,2,4-triazol-1-yl)butan-2-one CAS No. 60728-90-7

4-(3,5-dinitro-1H-1,2,4-triazol-1-yl)butan-2-one

Cat. No.: B11074275
CAS No.: 60728-90-7
M. Wt: 229.15 g/mol
InChI Key: NYTIEZKKTYJYDU-UHFFFAOYSA-N
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Description

4-(3,5-Dinitro-1H-1,2,4-triazol-1-yl)butan-2-one is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a triazole ring substituted with nitro groups, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 4-(3,5-dinitro-1H-1,2,4-triazol-1-yl)butan-2-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazine with a nitrile can lead to the formation of a triazole ring.

    Nitration: The introduction of nitro groups into the triazole ring is achieved through nitration reactions. This can be done using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Butan-2-one Moiety: The final step involves the attachment of the butan-2-one group to the triazole ring. This can be achieved through various organic reactions, such as alkylation or acylation.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-(3,5-Dinitro-1H-1,2,4-triazol-1-yl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

    Hydrolysis: The butan-2-one moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(3,5-Dinitro-1H-1,2,4-triazol-1-yl)butan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its potential binding properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability or energetic materials for explosives.

Mechanism of Action

The mechanism of action of 4-(3,5-dinitro-1H-1,2,4-triazol-1-yl)butan-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and triazole ring can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.

Comparison with Similar Compounds

Similar compounds to 4-(3,5-dinitro-1H-1,2,4-triazol-1-yl)butan-2-one include other triazole derivatives with nitro groups, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of the triazole ring and the butan-2-one moiety, leading to distinct chemical and physical properties.

Properties

CAS No.

60728-90-7

Molecular Formula

C6H7N5O5

Molecular Weight

229.15 g/mol

IUPAC Name

4-(3,5-dinitro-1,2,4-triazol-1-yl)butan-2-one

InChI

InChI=1S/C6H7N5O5/c1-4(12)2-3-9-6(11(15)16)7-5(8-9)10(13)14/h2-3H2,1H3

InChI Key

NYTIEZKKTYJYDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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